Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate
Description
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate is a synthetic organic compound characterized by a central benzene ring substituted with a nitro group (-NO₂) at position 3 and a methyl carboxylate ester at position 3. The aminoethyl linker at position 4 connects to a 1,3-thiazole ring bearing a 4-methylphenyl substituent. Its molecular weight is 383.43 g/mol, and it is registered under CAS number 861211-10-1 .
Properties
IUPAC Name |
methyl 4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-3-5-14(6-4-13)19-22-16(12-28-19)9-10-21-17-8-7-15(20(24)27-2)11-18(17)23(25)26/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMNUCZSFGITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148506 | |
| Record name | Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861211-03-2 | |
| Record name | Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861211-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]amino]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a nucleophilic addition-elimination reaction. This involves the compound binding to its target, causing a conformational change that triggers a cascade of biochemical reactions.
Biochemical Pathways
For instance, some compounds inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6, which play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Biological Activity
Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate, a compound with the molecular formula C19H20N4O3S, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 368.45 g/mol
- Chemical Structure :
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division. This was evidenced in studies where structural modifications led to improved activity against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against a range of bacterial strains:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds is another area of interest. Studies have shown that certain thiazole derivatives can modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory diseases. The exact mechanism is often linked to the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in Cancer Letters demonstrated that this compound significantly inhibited the growth of melanoma cells in vitro. The study reported an IC50 value of approximately 25 nM, indicating potent activity compared to standard chemotherapeutics .
- Research on Antimicrobial Properties : A comparative study conducted on various thiazole derivatives revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares key structural features with several analogs, particularly in the thiazole ring system and aromatic substituents. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name / Identifier | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|
| Methyl 4-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylate | 383.43 | 861211-10-1 | Nitrobenzoate ester, ethylamino linker, 4-methylphenyl-thiazole |
| 5-(4-Methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one | 378.42 | 1024019-81-5 | Thiazoloquinoxaline core, trifluoromethyl group, 4-methylbenzyl substituent |
| Metsulfuron methyl ester (Pesticide) | 381.38 | Not provided | Triazine ring, sulfonylurea bridge, methyl benzoate ester |
| Impurity-I (Pharmaceutical impurity) | ~700 (estimated) | Not provided | Thiazolyl-methyl carbamate, complex peptide-like backbone, hydroxyl and phenyl groups |
Key Observations:
Thiazole vs. Triazine Cores : Unlike sulfonylurea-based pesticides (e.g., metsulfuron methyl ester) that utilize a triazine ring , the target compound employs a 1,3-thiazole ring, which may confer distinct electronic and steric properties. Thiazoles are often associated with biological activity due to their ability to participate in hydrogen bonding and π-π interactions .
Substituent Effects: The nitro group in the target compound contrasts with the trifluoromethyl group in the thiazoloquinoxaline analog (CAS 1024019-81-5).
Linker Diversity: The ethylamino linker in the target compound differs from the sulfonylurea bridge in pesticides (e.g., metsulfuron) or the carbamate linkage in Impurity-I. These variations influence solubility, bioavailability, and target binding .
Functional and Application-Based Differences
- Agrochemicals: Sulfonylurea herbicides like metsulfuron methyl ester act as acetolactate synthase (ALS) inhibitors, disrupting plant amino acid synthesis.
- Pharmaceuticals : Impurity-I and related thiazole-containing compounds (e.g., Enamine Ltd’s building blocks) are linked to protease inhibitors or kinase modulators. The target compound’s nitro group could render it a candidate for nitroreductase-activated prodrugs, though toxicity risks must be evaluated .
Physicochemical Properties
While direct data on solubility or stability are unavailable, inferences can be made:
- Molecular Weight : The target compound (383.43 g/mol) is within the range typical for small-molecule drugs (300–500 g/mol), unlike larger impurities like Impurity-I (~700 g/mol), which may face bioavailability challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
